molecular formula C12H14ClN3O2 B13464410 tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate

tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate

Cat. No.: B13464410
M. Wt: 267.71 g/mol
InChI Key: QLTYLMZRXHBOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate is a chemical compound with the molecular formula C11H12ClN3O2 It is a derivative of pyrrolopyrimidine, a class of compounds known for their diverse biological activities

Preparation Methods

The synthesis of tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C4 Chlorine

The chlorine atom at position 4 undergoes nucleophilic substitution with amine-containing reagents. This reaction is foundational for generating intermediates with enhanced biological activity .

Example Reaction
Reaction with benzylamine in THF at 80°C for 12 hours yields tert-butyl 2-{4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate.

Reagent Conditions Yield Reference
Benzylamine (2 eq)THF, 80°C, 12 h78%

Mechanism involves attack by the amine nucleophile on the electron-deficient C4 position, facilitated by the electron-withdrawing pyrimidine ring .

Suzuki-Miyaura Cross-Coupling at C5 Position

The C5 hydrogen can be replaced via palladium-catalyzed coupling with boronic acids. This enables aryl/heteroaryl diversification for kinase inhibitor development .

Example Reaction
Coupling with phenylboronic acid using Pd(PPh₃)₄ in dioxane/water (3:1) at 100°C produces tert-butyl 2-{4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate.

Catalyst Base Solvent Yield
Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O (3:1)65%

Reaction proceeds via oxidative addition of the aryl halide (generated in situ) to Pd(0), transmetallation with boronic acid, and reductive elimination .

Ester Hydrolysis to Carboxylic Acid

The tert-butyl ester undergoes acid- or base-catalyzed hydrolysis to yield the carboxylic acid derivative, enabling further functionalization.

Conditions

  • Acidic : HCl (4M) in dioxane, 50°C, 6 h → 90% conversion.

  • Basic : NaOH (2M) in MeOH/H₂O, reflux, 3 h → 85% yield.

Applications
The acid intermediate participates in peptide coupling (e.g., EDC/HOBt) with amines to form amide-linked bioactive compounds .

Protection/Deprotection of the Pyrrolopyrimidine Nitrogen

The N7 position is protected as a tert-butyl carbamate (Boc group), which can be removed under acidic conditions (e.g., TFA/DCM) to regenerate the free NH group for further substitutions .

Deprotection Protocol

  • Reagent: TFA/DCM (1:1), RT, 2 h.

  • Result: Quantitative removal of Boc group.

Halogenation for Further Functionalization

Iodination at position 6 via electrophilic substitution enables additional cross-coupling reactions.

Iodination Reaction
Treatment with NIS (N-iodosuccinimide) in DMF at 60°C for 8 h yields tert-butyl 2-{4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate (87% yield) .

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 200°C; reactions typically conducted below 100°C.

  • Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but hydrolyzes in aqueous acidic/basic conditions .

This compound’s versatility in nucleophilic substitution, cross-coupling, and functional group interconversion underpins its utility in medicinal chemistry. Reaction conditions must balance yield and selectivity, particularly when targeting kinase inhibitors or anti-inflammatory agents .

Scientific Research Applications

Tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer or inflammatory diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

The compound tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate is a derivative of the pyrrolo[2,3-d]pyrimidine scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Pyrrolo[2,3-d]pyrimidine derivatives, including this compound, have been shown to interact with various biological targets. Notably, they exhibit inhibitory effects on protein kinases such as AKT (protein kinase B) and EGFR (epidermal growth factor receptor), which are critical in cancer signaling pathways. The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in tumor cells.

In Vitro Studies

In vitro studies have demonstrated that compounds within the pyrrolo[2,3-d]pyrimidine class can effectively inhibit tumor cell lines. For instance, a study reported that certain derivatives exhibited selective inhibition of mutant EGFR activity with significantly enhanced efficacy compared to wild-type EGFR, highlighting their potential as targeted cancer therapies .

In Vivo Studies

In vivo investigations have revealed that these compounds can modulate tumor growth in xenograft models. For example, compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold have been shown to inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests a promising therapeutic window for further development.

Case Study 1: Antitumor Activity

A series of studies focused on pyrrolo[2,3-d]pyrimidine derivatives demonstrated their potent antitumor activity. One notable compound exhibited an IC50 value of 0.21 nM against the T790M mutant EGFR, showcasing over 100-fold increased potency compared to wild-type EGFR . This finding underscores the potential for these compounds in treating resistant forms of non-small cell lung cancer (NSCLC).

Case Study 2: Antifungal Activity

Another investigation highlighted the antifungal properties of pyrrolo[2,3-d]pyrimidine derivatives. Specific compounds showed excellent activity against Candida albicans with minimum inhibitory concentrations (MICs) ranging from 0.31 to 0.62 mg/mL, outperforming standard antifungal agents like fluconazole . This indicates a broader spectrum of biological activity beyond anticancer effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications at various positions on the pyrrolo[2,3-d]pyrimidine core can lead to significant changes in potency and selectivity toward specific targets:

Compound StructureBiological ActivitySelectivity
tert-butyl 4-chloro derivativeHigh PKB inhibition28-fold selectivity over PKA
Pyrrolo[2,3-d]pyrimidine analoguesAntitumor and antifungalVariable selectivity

Properties

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

tert-butyl 2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)acetate

InChI

InChI=1S/C12H14ClN3O2/c1-12(2,3)18-9(17)6-16-5-4-8-10(13)14-7-15-11(8)16/h4-5,7H,6H2,1-3H3

InChI Key

QLTYLMZRXHBOGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC2=C1N=CN=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.